In Vivo Pharmacokinetic Profile of N6-Lauroyl Cordycepin (C12) Compared to Parent Cordycepin in Rat Model
N6-Lauroyl Cordycepin (C12) exhibits a significantly enhanced pharmacokinetic profile compared to the parent compound cordycepin. In a direct comparative study in rats, the C12 derivative demonstrated a longer half-life (t1/2) and a markedly increased area under the concentration-time curve (AUC), confirming its prodrug function in slowing metabolic clearance and improving systemic exposure [1].
| Evidence Dimension | In Vivo Pharmacokinetics (Rat Model) |
|---|---|
| Target Compound Data | t1/2 ≈ 21.2 min; AUC(0-∞) ≈ 35.2 mg·min/L; Cmax ≈ 1.5 mg/L |
| Comparator Or Baseline | Cordycepin: t1/2 ≈ 8.9 min; AUC(0-∞) ≈ 4.2 mg·min/L; Cmax ≈ 0.4 mg/L |
| Quantified Difference | N6-Lauroyl Cordycepin (C12) demonstrated an approximately 2.4-fold longer half-life and an 8.4-fold higher AUC compared to cordycepin. |
| Conditions | Rats administered a 10 mg/kg intravenous dose. Data extracted from published figures. |
Why This Matters
The substantially higher AUC confirms that N6-Lauroyl Cordycepin is an effective prodrug that successfully improves the systemic exposure of cordycepin, which is a prerequisite for any in vivo application.
- [1] Wei HP, Ye XL, Chen Z, Zhong YJ, Li PM, Pu SC, Li XG. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. Eur J Med Chem. 2009;44(2):665-669. View Source
